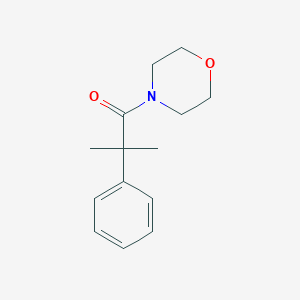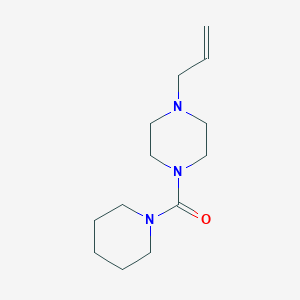
Piperidin-1-yl-(4-prop-2-enylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidin-1-yl-(4-prop-2-enylpiperazin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as PVT1 and is a member of the piperidine and piperazine families. The purpose of
Mecanismo De Acción
The mechanism of action of PVT1 is not fully understood. However, it has been suggested that the compound may act through the inhibition of certain enzymes or proteins that are involved in cancer cell growth or inflammation.
Biochemical and Physiological Effects:
PVT1 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and induce apoptosis. PVT1 has also been shown to modulate the immune system and reduce inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of PVT1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PVT1 in lab experiments is its potential as an anticancer agent. Additionally, the compound is relatively easy to synthesize and purify. However, one limitation of using PVT1 in lab experiments is the lack of understanding of its mechanism of action. Furthermore, more studies are needed to determine the optimal dosage and administration of PVT1.
Direcciones Futuras
There are several future directions for research on PVT1. One area of focus could be the development of PVT1 as a potential anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of PVT1 and its potential as an immunomodulatory agent. Furthermore, the potential side effects and toxicity of PVT1 need to be investigated.
Métodos De Síntesis
The synthesis method of PVT1 involves the reaction of piperidine and 4-prop-2-enylpiperazine in the presence of a catalyst. This reaction results in the formation of PVT1 as a white solid. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
PVT1 has been the subject of several scientific studies due to its potential pharmacological properties. It has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, PVT1 has been studied for its ability to modulate the immune system and reduce inflammation.
Propiedades
IUPAC Name |
piperidin-1-yl-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-2-6-14-9-11-16(12-10-14)13(17)15-7-4-3-5-8-15/h2H,1,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXZAOFVUPQKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

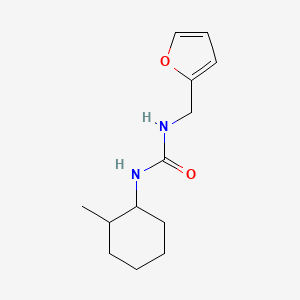

![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
![1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea](/img/structure/B7508502.png)
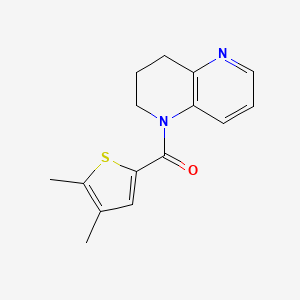
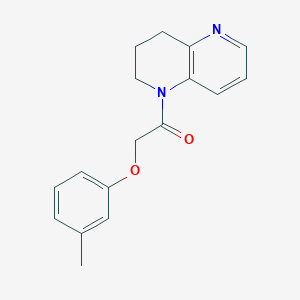
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
![8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
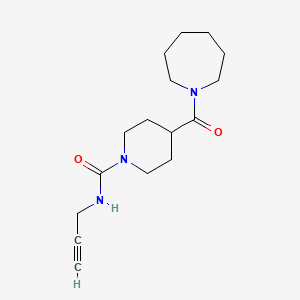

![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)

